4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
CAS No.: 97595-13-6
Cat. No.: VC17050116
Molecular Formula: C16H24INO
Molecular Weight: 373.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97595-13-6 |
|---|---|
| Molecular Formula | C16H24INO |
| Molecular Weight | 373.27 g/mol |
| IUPAC Name | 1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide |
| Standard InChI | InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | FIDOKMNXZMBJBY-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Introduction
Structural Characterization
Molecular Architecture
The compound’s piperidinium ring is substituted at the 1-position with both isopropyl () and methyl () groups, while the 4-position hosts a phenyl ring () and a formyl group () . The iodide () counterion balances the positive charge on the quaternary nitrogen. The canonical SMILES string and InChIKey provide unambiguous representations of its connectivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.27 g/mol | |
| IUPAC Name | 1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde; iodide | |
| CAS Registry Number | 97595-13-6 |
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 4-formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide are scarce, analogous piperidinium salts are typically synthesized via:
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Ring Formation: Cyclization of appropriate amines or imines to construct the piperidine backbone.
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Quaternary Ammoniation: Alkylation or arylation of the tertiary amine to introduce substituents.
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Functionalization: Introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors.
The isopropyl and methyl groups are likely introduced through alkylation steps using iodomethane and 2-iodopropane, respectively. Final purification involves recrystallization from polar aprotic solvents like acetone or ethanol.
Reactivity and Chemical Behavior
Electrophilic Formyl Group
The formyl moiety () renders the compound reactive toward nucleophiles. Documented reactions include:
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Imine Formation: Condensation with primary amines () yields Schiff bases ().
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Hydrazone Synthesis: Reaction with hydrazines () produces hydrazones, valuable in medicinal chemistry.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product Class | Application |
|---|---|---|---|
| Nucleophilic Addition | Primary Amines | Imines | Ligand Synthesis |
| Condensation | Hydrazines | Hydrazones | Bioactive Agents |
Applications in Research
Process Chemistry
The compound’s structural complexity makes it a candidate for optimizing catalytic reactions, particularly in asymmetric synthesis. Its quaternary ammonium core may also serve as a phase-transfer catalyst in biphasic systems.
Medicinal Chemistry
Derivatives of 4-formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide exhibit potential as intermediates in drug discovery. For example, hydrazone derivatives have been explored as inhibitors of enzymatic targets.
Related Compounds and Analogues
Structural Analogues
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1-Isopropyl-1-methyl-4-phenylpiperidinium iodide (CAS: 10125-84-5): Lacks the formyl group, reducing electrophilic reactivity.
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4-Formyl-1-methylpyridinium iodide (CAS: 13441-53-7): A simpler aromatic analogue with a pyridinium core .
Table 3: Comparative Analysis of Analogues
| Compound | Molecular Formula | Key Functional Group | Applications |
|---|---|---|---|
| 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide | Formyl | Catalysis, Drug Discovery | |
| 1-Isopropyl-1-methyl-4-phenylpiperidinium iodide | None | Ionic Liquids | |
| 4-Formyl-1-methylpyridinium iodide | Formyl | Organic Synthesis |
Physical and Chemical Properties
Solubility
The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol, but insoluble in non-polar solvents like hexane.
Stability
As a quaternary ammonium salt, it is hygroscopic and light-sensitive. Storage recommendations include airtight containers under inert gas (e.g., argon) at 2–8°C .
Computational and Spectroscopic Data
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at ~1700 cm (C=O stretch).
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NMR: NMR signals at δ 9.5–10.0 ppm (aldehyde proton).
Computational Modeling
Density functional theory (DFT) studies predict a chair conformation for the piperidinium ring, with the formyl group equatorial to minimize steric strain .
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